(3-Methyloxiran-2-yl)methanol

Description

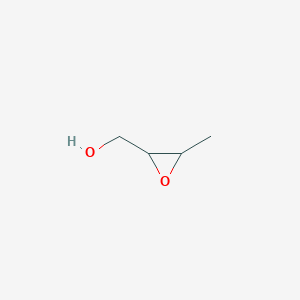

Structure

3D Structure

Properties

IUPAC Name |

(3-methyloxiran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-4(2-5)6-3/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHZNUPEBVRUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007398 | |

| Record name | (3-Methyloxiran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-38-8 | |

| Record name | NSC34457 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Methyloxiran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methyloxiran-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Methyloxiran-2-yl)methanol (CAS 872-38-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methyloxiran-2-yl)methanol, with the Chemical Abstracts Service (CAS) number 872-38-8, is a versatile bifunctional organic compound. It incorporates both a reactive epoxide ring and a primary alcohol functional group.[1] This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the preparation of complex molecules in the pharmaceutical and materials science sectors. Its chirality and the strain of the oxirane ring allow for a variety of stereoselective transformations.

This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis, and biological relevance, with a focus on its potential role in drug development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| CAS Number | 872-38-8 | [2] |

| Molecular Formula | C₄H₈O₂ | [1][2] |

| Molecular Weight | 88.11 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,3-Epoxybutanol, (3-Methyl-oxiran-2-yl)-methanol | [4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 156.2 °C at 760 mmHg | [5] |

| Density | 1.063 g/cm³ | [5] |

| Flash Point | 69.9 °C | [5] |

| Storage Temperature | Refrigerator (2-8 °C) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

A Certificate of Analysis for this compound confirms that its ¹H NMR spectrum is consistent with its structure.[3] Based on the structure, the following proton signals are expected: a doublet for the methyl protons, multiplets for the oxirane ring protons, and signals corresponding to the hydroxymethyl protons and the hydroxyl proton.

Infrared (IR) Spectroscopy

The IR spectrum of the related compound, 2,3-epoxybutane, would show characteristic peaks for C-H stretching of the alkyl and oxirane groups, as well as the distinctive C-O-C stretching of the epoxide ring. The presence of the hydroxyl group in this compound would introduce a broad O-H stretching band and a C-O stretching band.

Mass Spectrometry (MS)

The mass spectrum of 2,3-epoxybutane, a structural analog, is available in the NIST WebBook.[6][7] For this compound, the molecular ion peak would be expected at m/z = 88.11. Fragmentation patterns would likely involve the loss of a hydroxymethyl group or cleavage of the oxirane ring.

Synthesis

The primary method for the synthesis of 2,3-epoxyalcohols like this compound is the epoxidation of the corresponding allylic alcohol. The Sharpless asymmetric epoxidation is a particularly powerful method for achieving high enantioselectivity.[8][9]

Experimental Protocol: Sharpless Asymmetric Epoxidation of Crotyl Alcohol

This protocol provides a general methodology for the synthesis of this compound from crotyl alcohol.

Materials:

-

Crotyl alcohol

-

Titanium (IV) isopropoxide

-

(+)-Diethyl tartrate (for (2R,3R)-epoxide) or (-)-Diethyl tartrate (for (2S,3S)-epoxide)

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene)

-

Anhydrous dichloromethane (DCM)

-

3Å molecular sieves

Procedure:

-

A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon) is charged with anhydrous DCM and powdered 3Å molecular sieves.

-

The flask is cooled to -20 °C.

-

Titanium (IV) isopropoxide is added, followed by the dropwise addition of the appropriate enantiomer of diethyl tartrate.

-

The mixture is stirred at -20 °C for 30 minutes.

-

Crotyl alcohol is added dropwise, and the mixture is stirred for another 30 minutes.

-

A solution of TBHP is added dropwise via the dropping funnel, maintaining the temperature at -20 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of water.

-

The mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Workflow Diagram:

Biological Activity and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented, its structural class, allylic epoxides, is known to have significant biological activity. These compounds can be formed in vivo from the metabolic activation of various xenobiotics.[10][11] The electrophilic nature of the epoxide ring allows for covalent binding to nucleophilic macromolecules such as DNA, which can lead to genotoxicity.

Bioactivation and Detoxification Pathway

The metabolic fate of compounds that can form allylic epoxides is a balance between bioactivation and detoxification. Bioactivation, often mediated by cytochrome P450 enzymes, leads to the formation of the reactive epoxide. This epoxide can then either be detoxified by enzymes such as epoxide hydrolase or glutathione S-transferase, or it can react with cellular nucleophiles like DNA to form adducts.[10][11]

Signaling Pathway Diagram:

Applications in Drug Development

The chiral nature and reactive functional groups of this compound make it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals. The epoxide ring can be opened by a variety of nucleophiles in a regio- and stereoselective manner, allowing for the introduction of diverse functionalities. This is particularly important in the development of drugs where stereochemistry plays a critical role in efficacy and safety.

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed or in contact with skin. It causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key chiral building block with significant potential in organic synthesis and drug development. Its well-defined physicochemical properties and the reactivity of its epoxide and alcohol functionalities allow for its use in the construction of complex molecular architectures. Understanding its synthesis, spectroscopic characterization, and potential biological activities is crucial for its effective and safe utilization in research and development.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | C4H8O2 | CID 234485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | 872-38-8 | Buy Now [molport.com]

- 5. Cas 872-38-8,this compound | lookchem [lookchem.com]

- 6. 2,3-Epoxybutane [webbook.nist.gov]

- 7. 2,3-Epoxybutane [webbook.nist.gov]

- 8. Sharpless Epoxidation | OpenOChem Learn [learn.openochem.org]

- 9. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 10. Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Structural and Conformational Landscape of (3-Methyloxiran-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methyloxiran-2-yl)methanol, a chiral epoxide, is a valuable building block in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals. Its conformational preferences, governed by subtle intramolecular interactions, are critical in dictating its reactivity and stereochemical outcome in chemical transformations. This technical guide provides an in-depth analysis of the structural and conformational properties of this compound, drawing upon experimental data from analogous compounds and theoretical calculations. The document summarizes key quantitative data, details relevant experimental methodologies, and presents visual workflows for conformational analysis.

Introduction

The precise three-dimensional arrangement of atoms in a molecule, its conformation, plays a pivotal role in its chemical and biological activity. For a molecule like this compound, which possesses a flexible hydroxymethyl side chain attached to a rigid oxirane ring, multiple conformations are possible. The relative energies of these conformers and the barriers to their interconversion are of significant interest in understanding reaction mechanisms and in designing stereoselective syntheses.

The primary determinant of the conformational landscape of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group and the oxygen atom of the oxirane ring. This interaction can significantly stabilize certain conformations over others.

Conformational Analysis

The conformational analysis of this compound is best understood by considering its close structural analog, glycidol ((oxiran-2-yl)methanol). Extensive studies on glycidol using microwave spectroscopy and ab initio calculations have revealed the existence of several stable conformers. The presence of a methyl group in this compound is expected to influence the relative energies and geometries of these conformers due to steric and electronic effects, but the fundamental conformational landscape is likely to be similar.

Key Conformers

Theoretical calculations on glycidol have identified multiple conformers, with the most stable ones being characterized by the orientation of the hydroxymethyl group relative to the oxirane ring. The nomenclature for these conformers is often based on the dihedral angles along the C-C and C-O bonds of the side chain.

The most stable conformer of glycidol is one that is stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the oxirane oxygen atom.[1] This results in a pseudo-five-membered ring structure. It is highly probable that the most stable conformers of this compound also adopt such a configuration.

Quantitative Structural Data

Table 1: Experimental Rotational Constants for Glycidol Conformers [1][2]

| Conformer | A (MHz) | B (MHz) | C (MHz) |

| Conformer I (Global Minimum) | 10347.87 | 4102.36 | 3781.95 |

| Conformer II | - | - | - |

| Data for Conformer II was not explicitly provided in the cited sources. |

Table 2: Ab Initio (MP2/6-311++G(d,p)) Calculated Structural Parameters for the Most Stable Conformer of Glycidol [2]

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.475 |

| C2-O1 | 1.445 |

| C1-O1 | 1.445 |

| C2-C3 | 1.510 |

| C3-O2 | 1.418 |

| O2-H | 0.965 |

| Bond Angles (degrees) | |

| ∠C1-C2-O1 | 59.2 |

| ∠C2-O1-C1 | 61.6 |

| ∠O1-C1-C2 | 59.2 |

| ∠O1-C2-C3 | 117.8 |

| ∠C1-C2-C3 | 120.1 |

| ∠C2-C3-O2 | 111.4 |

| ∠C3-O2-H | 107.8 |

| Dihedral Angles (degrees) | |

| τ(O1-C2-C3-O2) | 40.8 |

Note: The numbering of atoms may differ from standard IUPAC nomenclature and is based on the computational model used in the cited study.

The O-C-C-O torsional angle of 40.8° in the glycidol monomer highlights the gauche arrangement of the hydroxymethyl group relative to the oxirane ring, which is a consequence of the stabilizing intramolecular hydrogen bond.[2]

Experimental Protocols

The determination of the conformational isomers and their structures relies on a combination of high-resolution spectroscopy and computational chemistry.

Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for the unambiguous identification of different conformers of a molecule in the gas phase. Each conformer has a unique set of rotational constants (A, B, and C) that are determined by its moments of inertia.

Methodology:

-

Sample Introduction: The sample is typically heated and seeded into a stream of an inert carrier gas (e.g., argon or neon).

-

Supersonic Expansion: The gas mixture is expanded through a nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum and stabilizing distinct conformers.

-

Microwave Irradiation: The cooled molecules are irradiated with microwave radiation. When the frequency of the radiation matches a rotational transition of a specific conformer, the molecules absorb the energy.

-

Detection: The absorption of microwave radiation is detected, and the frequencies of the transitions are measured with high precision.

-

Spectral Assignment and Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants for each conformer present in the expansion. Isotopic substitution studies can be performed to determine the precise atomic coordinates.

Ab Initio and Density Functional Theory (DFT) Calculations

Computational methods are essential for predicting the structures, relative energies, and spectroscopic properties of different conformers.

Methodology:

-

Conformational Search: A systematic search of the potential energy surface is performed by rotating around the flexible single bonds of the molecule to identify all possible low-energy conformers.

-

Geometry Optimization: The geometry of each identified conformer is optimized to find the minimum energy structure. Common levels of theory for this include Møller-Plesset perturbation theory (e.g., MP2) or DFT methods (e.g., B3LYP) with appropriate basis sets (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed at the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to calculate zero-point vibrational energies.

-

Property Calculations: Rotational constants, dipole moments, and other spectroscopic parameters are calculated for each optimized conformer. These theoretical values are then compared with experimental data to aid in the assignment of the observed spectra.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the experimental and computational analysis of molecular conformation.

Caption: Experimental workflow for microwave spectroscopy.

Caption: Computational workflow for conformational analysis.

Conclusion

The conformational behavior of this compound is primarily dictated by the formation of an intramolecular hydrogen bond, which stabilizes a compact, pseudo-cyclic structure. While direct experimental data for this molecule is sparse, analysis of its close analog, glycidol, provides a robust model for its structural and conformational properties. The combination of microwave spectroscopy and high-level ab initio calculations offers a powerful approach to elucidate the intricate details of its conformational landscape. A thorough understanding of these conformational preferences is essential for predicting and controlling the stereochemical outcomes of reactions involving this versatile chiral building block, thereby aiding in the rational design and development of new therapeutic agents.

References

Spectroscopic data for (3-methyloxiran-2-yl)methanol (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-methyloxiran-2-yl)methanol (also known as 2,3-epoxybutanol), a versatile chemical intermediate. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols relevant for the acquisition of such spectra.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Proton | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (J) Range (Hz) | Notes |

| H1 (CH₃) | 1.2 - 1.4 | Doublet | 5.0 - 6.0 | |

| H2 (CH-O) | 2.9 - 3.2 | Multiplet | ||

| H3 (CH-CH₂OH) | 2.8 - 3.1 | Multiplet | ||

| H4 (CH₂OH) | 3.5 - 3.9 | Multiplet | ||

| OH | Variable | Singlet (broad) | Dependent on solvent and concentration. |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (ppm) Range |

| C1 (CH₃) | 17 - 19 |

| C2 (CH-O) | 57 - 60 |

| C3 (CH-CH₂OH) | 58 - 62 |

| C4 (CH₂OH) | 61 - 64 |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2970 | Medium | C-H stretch (alkane) |

| ~1260 | Medium | C-O-C symmetric ring stretch (epoxide) |

| ~900 | Strong | C-O-C asymmetric ring stretch (epoxide) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 88 | Low | [M]⁺ (Molecular Ion) |

| 73 | Moderate | [M - CH₃]⁺ |

| 57 | Moderate | [M - CH₂OH]⁺ |

| 45 | High | [CH₃CHO H]⁺ |

| 43 | High | [C₂H₃O]⁺ |

| 31 | High | [CH₂OH]⁺ |

Note: The fragmentation pattern can be influenced by the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and the purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing if required by the instrument.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

-

Sample Preparation (Solution): Alternatively, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄). The concentration should be adjusted to give absorbances in the optimal range (typically 0.1-1.0).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the salt plates (or the solvent) should be recorded and subtracted from the sample spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS). For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC.

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) at 70 eV is a common method for small molecules and will induce fragmentation, providing structural information.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Physical and chemical properties of 2,3-Epoxybutanol

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Epoxybutane and its Derivatives

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-epoxybutane, a significant epoxide compound. Due to the close structural relationship and relevance in chemical synthesis, this guide also incorporates information on hydroxylated derivatives, namely 1,2-epoxybutan-3-ol and 2,3-epoxybutan-1-ol, which are collectively referred to as epoxybutanols. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on these compounds.

2,3-Epoxybutane, also known as 2,3-dimethyloxirane, is a colorless liquid and a highly reactive organic compound.[1][2][3] It exists as three distinct stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso isomer ((2R,3S)-cis).[2] The reactivity of its epoxide ring makes it a valuable intermediate in various organic syntheses.

Physical Properties

The physical characteristics of 2,3-epoxybutane are summarized below. Data for specific stereoisomers are provided where available.

Table 1: General Physical Properties of 2,3-Epoxybutane

| Property | Value | Reference |

| Molecular Formula | C₄H₈O | [1][4][5] |

| Molecular Weight | 72.11 g/mol | [1][3][4][6] |

| Appearance | Clear, colorless liquid | [1][2][3] |

| Odor | Ether-like | [5] |

| Boiling Point | 56 - 61 °C | [5] |

| Flash Point | -18 °C (0 °F) | [3][5][7] |

| Water Solubility | Soluble (≥100 mg/mL at 20°C) | [1][3][5][7][8] |

| Vapor Pressure | 239 mmHg at 25°C | [5] |

Table 2: Stereoisomer-Specific Physical Properties

| Property | cis-2,3-Epoxybutane | trans-2,3-Epoxybutane | Reference |

| CAS Number | 1758-33-4 | 21490-63-1 | [2] |

| Density | 0.826 g/mL at 25°C | Not specified | |

| Melting Point | -84 to -83 °C | Not specified | |

| Boiling Point | 60-61 °C | Not specified | |

| Refractive Index (n20/D) | 1.383 | Not specified |

Chemical Properties and Reactivity

Reactivity Profile As with other epoxides, 2,3-epoxybutane is a highly reactive molecule due to the strain in the three-membered ring.[1][3][7] Key aspects of its reactivity include:

-

Polymerization: It can undergo violent polymerization when heated or in the presence of catalysts.[1][3][7]

-

Ring-Opening Reactions: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening. It reacts, sometimes violently, with acids, bases, oxidizing agents, and reducing agents.[1][3][7] Reaction with water in the presence of an acid catalyst leads to hydration, forming 2,3-butanediol.[2]

Stability The compound is chemically stable under standard room temperature conditions. However, it is sensitive to moisture and should be stored accordingly.[1][3]

Hazards and Safety 2,3-Epoxybutane is a hazardous substance with the following classifications:

-

Flammability: It is a highly flammable liquid and vapor.[1][3][6] Vapors can form explosive mixtures with air.

-

Toxicity: It is harmful if swallowed, inhaled, or in contact with skin. It may also cause respiratory irritation.[5][6]

-

Corrosivity: It causes severe skin burns and serious eye damage.[5][6]

-

Carcinogenicity: It is suspected of causing cancer and genetic defects.[6]

Experimental Protocols

Synthesis of 2,3-Epoxybutane A common laboratory method for the synthesis of 2,3-epoxybutane involves a two-step process starting from 2-butene.[2]

-

Chlorohydrin Formation: 2-butene is reacted with hypochlorous acid (HOCl) to form the corresponding chlorohydrin, 3-chloro-2-butanol.

-

Epoxidation: The resulting chlorohydrin is treated with a base to induce intramolecular nucleophilic substitution, where the hydroxyl group displaces the chloride, forming the epoxide ring and eliminating HCl.[2]

Isolation and Purification of Epoxybutanols The purification of related epoxybutanols from post-reaction mixtures, which are often dilute, presents a challenge due to the risk of hydrolysis of the epoxy ring.[9] Thin-film distillation is an effective method for isolation under mild conditions.[9]

The process involves multiple stages:

-

First Stage: The initial reaction mixture (e.g., ~8.3 wt% epoxide) is concentrated to about 32 wt%.[9]

-

Second Stage: A second distillation step increases the epoxide concentration to approximately 76 wt%.[9]

-

Third Stage: A final thin-film distillation can achieve a purity of 99.6%.[9]

-

Azeotropic Distillation: Further concentration can be achieved via azeotropic distillation with an agent like n-propanol to yield epoxide of 99.6 wt% purity.[9]

Biological Activity and Signaling Pathways

While specific signaling pathways for 2,3-epoxybutane are not extensively documented, the broader class of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), are known to be potent endogenous signaling molecules.[10][11] These compounds are involved in a variety of physiological processes, making them relevant to drug development.

The Epoxygenase Pathway EETs are synthesized from arachidonic acid by cytochrome P450 (P450) epoxygenases.[10] They exert biological effects that include vasodilation, anti-inflammation, and cardioprotection.[10][11] The biological activity of EETs is terminated by their hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs), a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH).[10]

Given this mechanism, epoxide-containing molecules like 2,3-epoxybutane or its derivatives could potentially interact with or modulate enzymes within this pathway, such as sEH. Inhibitors of sEH have shown significant therapeutic promise in preclinical models by potentiating the effects of endogenous EETs.[10][11] This makes the epoxide moiety a feature of interest for designing novel therapeutics.

References

- 1. 2-Butene oxide | 3266-23-7 [chemicalbook.com]

- 2. 2,3-Epoxybutane - Wikipedia [en.wikipedia.org]

- 3. 2-Butylene oxide | C4H8O | CID 18632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. cis-2,3-Epoxybutane | C4H8O | CID 92162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3-EPOXYBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. trans-2,3-Epoxybutane, 97% | Fisher Scientific [fishersci.ca]

- 9. scispace.com [scispace.com]

- 10. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical properties of substituted oxirane methanols

An In-depth Technical Guide on the Thermochemical Properties of Substituted Oxirane Methanols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of substituted oxirane methanols, with a primary focus on the parent compound, glycidol (oxiran-2-ylmethanol). The stability, energetics, and reactivity of these bifunctional molecules are critical for their safe handling, storage, and application in various fields, including organic synthesis and drug development. This document summarizes key quantitative thermochemical data, details the experimental and computational methodologies used for their determination, and visualizes relevant workflows and reaction pathways.

Thermochemical Data Summary

The thermochemical properties of glycidol have been determined through a combination of experimental calorimetry and computational methods. These data are fundamental for understanding the molecule's inherent stability and potential for energetic decomposition or polymerization.

Enthalpy Data for Glycidol

The standard enthalpies of formation, combustion, and vaporization are crucial for assessing the energy content and phase-change behavior of glycidol. The values obtained from various sources are compiled below.

| Thermochemical Parameter | State | Value | Units | Reference(s) |

| Standard Enthalpy of Formation (ΔfH°) | Liquid | -241.4 | kJ/mol | [1] |

| Ideal Gas | -186.2 ± 4.3 | kJ/mol | [2] | |

| Standard Enthalpy of Combustion (ΔcH°) | Liquid | -1569.4 ± 1.2 | kJ/mol | [1] |

| Enthalpy of Vaporization (ΔvapH°) | at 298.15 K | 55.2 | kJ/mol | [3] |

| Heat of Formation (Calculated) | N/A | -57.7 | kcal/mol | [4] |

Note: The calculated heat of formation by Cardillo & Nebuloni (1994) was determined using Benson's group additivity method.[4]

Thermal Stability and Decomposition Data

Calorimetric studies have been conducted to evaluate the thermal stability of glycidol, particularly its propensity for exothermic polymerization.

| Parameter | Condition | Value | Units | Reference |

| Heat of Polymerization | Neat, initiated by NaOH | -95.0 | kJ/mol | [4] |

| Exothermic Decomposition Energy | From DSC | 3.76 | kJ/g | [4] |

| Initial Exotherm Temperature | From DSC (10°C/min) | 185 | °C | [4] |

| Initial Exotherm Temperature | From ARC | 125 | °C | [4] |

Experimental and Computational Protocols

The determination of the thermochemical data presented above relies on precise experimental techniques and robust computational models.

Experimental Calorimetry Techniques

A study by Cardillo and Nebuloni (1994) provides a clear example of the multi-technique approach required to assess the thermal stability of reactive chemicals like glycidol.[4]

-

Differential Scanning Calorimetry (DSC):

-

Instrument: Mettler TA 3000 system.

-

Methodology: Samples of 2-3 mg were sealed in stainless steel crucibles and heated at rates of 2°C/min and 10°C/min under a nitrogen flow. DSC measures the difference in heat flow between the sample and a reference to detect exothermic or endothermic events, such as polymerization or decomposition, and to determine the associated energy release.[4]

-

-

Accelerating Rate Calorimetry (ARC):

-

Instrument: Columbia Scientific Industries ARC.

-

Methodology: Spherical Hastelloy C bombs (8 mL) were loaded with 1.5-2 g of the sample. The ARC operates under adiabatic conditions, tracking the temperature and pressure of the sample as it is heated in a series of small steps. If an exothermic reaction is detected, the instrument maintains an adiabatic environment, allowing the self-heating rate of the reaction to be measured directly. This technique is crucial for determining the onset temperature of thermal runaway reactions.[4]

-

-

Heat Flow Calorimetry:

-

Instrument: Setaram C 80 heat flow calorimeter.

-

Methodology: Hastelloy C bombs (4 mL) were loaded with 0.5-0.8 g of the sample and heated at a constant rate of 0.5°C/min. This method measures the heat flow from the sample as a function of temperature, providing quantitative data on the heat of reaction under controlled heating conditions.[4]

-

The following diagram illustrates the typical workflow for evaluating the thermal stability of a reactive chemical using these calorimetric methods.

Computational Thermochemistry

High-level ab initio computational methods are indispensable for calculating thermochemical properties that are difficult to measure experimentally, such as bond dissociation energies (BDEs) and gas-phase enthalpies of formation for transient species. While specific computational studies focused solely on glycidol's BDEs are not prevalent in the reviewed literature, the general methodologies are well-established.

-

Composite Methods (e.g., G4, CBS-QB3): Methods like Gaussian-4 (G4) theory and Complete Basis Set (CBS) methods are widely used to achieve high accuracy.[5] These approaches combine results from several lower-level calculations to extrapolate to a higher level of theory and a complete basis set limit, providing thermochemical values often within "chemical accuracy" (±1 kcal/mol).

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, are often used for geometry optimization and frequency calculations, which are necessary for determining zero-point vibrational energies (ZPVE) and thermal corrections.[5]

-

Isodesmic Reactions: To improve the accuracy of calculated enthalpies of formation, theoretical calculations are often applied to isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach allows for significant cancellation of systematic errors in the calculations.[5]

Reaction Pathways and Energetics

The dual functionality of oxirane methanols (epoxide and alcohol) governs their reactivity. The ring-opening of the epoxide is a key reaction, which can be catalyzed by either acids or bases.

Base-Catalyzed Ring Opening

In the presence of a basic catalyst and a nucleophile, such as an alcohol, the reaction proceeds via nucleophilic attack at the less substituted carbon of the oxirane ring. This pathway is generally regioselective and is a common method for synthesizing glycerol monoethers.[6]

The diagram below illustrates the generalized mechanism for the base-catalyzed reaction of glycidol with an alcohol (R-OH).

This reaction is highly significant as it provides a pathway to valuable glycerol derivatives from a bio-renewable precursor.[6] The selectivity of the reaction, however, can be influenced by the nature of the alcohol and the catalyst used, with potential side reactions including the polymerization of glycidol itself.[6] Computational studies using DFT have been employed to investigate the reaction barriers and identify the main reaction paths, providing insights into how selectivity can be optimized.[7]

Conclusion

The thermochemical properties of substituted oxirane methanols, exemplified by glycidol, are defined by the energetic strain of the epoxide ring and the reactivity of the hydroxyl group. Quantitative data from calorimetry and computational studies provide a foundation for assessing the stability and hazards associated with these compounds. Understanding the experimental protocols used to gather this data is essential for its correct interpretation, while mechanistic diagrams of key reactions, such as base-catalyzed ring-opening, are vital for professionals in chemical synthesis and drug development to control and exploit the unique reactivity of this class of molecules.

References

- 1. Glycidol [webbook.nist.gov]

- 2. 2,3-epoxy-1-propanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 3. Glycidol (CAS 556-52-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Chemical Versatility of (3-methyloxiran-2-yl)methanol: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

(3-Methyloxiran-2-yl)methanol, a bifunctional molecule featuring a strained epoxide ring and a primary alcohol, serves as a valuable and versatile building block in modern organic synthesis. Its unique structure, characterized by the juxtaposition of these two reactive groups, allows for a wide array of chemical transformations, making it an important intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive review of the reactivity of this compound, focusing on its synthesis, key reactions, and the regiochemical and stereochemical outcomes of its transformations.

Core Reactivity: The Epoxide Ring Opening

The significant ring strain of the oxirane ring in this compound makes it highly susceptible to nucleophilic attack. This ring-opening reaction is the cornerstone of its utility, enabling the introduction of diverse functional groups. The regioselectivity of the attack is highly dependent on the reaction conditions.[1]

Under basic or neutral conditions , the reaction proceeds via a classic SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom (C2), which is the carbon bearing the hydroxymethyl group.[1] This leads to the formation of 1,2-diols.

In contrast, under acidic conditions , the epoxide oxygen is first protonated, forming a more reactive oxonium ion. The subsequent nucleophilic attack occurs at the more substituted carbon (C3), which can better stabilize the partial positive charge that develops in the transition state.

This differential reactivity provides a powerful tool for chemists to control the outcome of synthetic routes.

Synthesis of this compound

The most common and effective method for synthesizing this compound is through the epoxidation of an allylic alcohol precursor, namely crotyl alcohol.[1] Stereoselective synthesis, which is crucial for the preparation of enantiomerically pure compounds for the pharmaceutical industry, is often achieved using the Sharpless asymmetric epoxidation.[1][2][3][4]

Key Synthetic Reactions and Quantitative Data

The reactivity of this compound has been explored with a variety of nucleophiles. The following table summarizes key reactions and associated quantitative data.

| Reaction Type | Nucleophile/Reagent | Product(s) | Yield | Conditions | Reference |

| Asymmetric Epoxidation | (E)-2-Buten-1-ol (Crotyl Alcohol) | ((2R,3R)-3-methyloxiran-2-yl)methanol | 77% | Ti(O-i-Pr)4, L-(+)-DIPT, TBHP, CH2Cl2, -20 °C | J. Am. Chem. Soc. 1987, 109, 5765 |

| Ring Opening with Azide | Sodium Azide (NaN3) | 2-Azido-1,3-butanediol | 95-99% (General) | PEG-400, Room Temperature, 30-45 min | Synthesis, 2007, 666-668 |

Detailed Experimental Protocols

Sharpless Asymmetric Epoxidation of (E)-2-Buten-1-ol (Crotyl Alcohol)

This protocol is adapted from the seminal work of Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. in J. Am. Chem. Soc. 1987, 109, 5765-5780.

Materials:

-

Titanium(IV) isopropoxide (Ti(O-i-Pr)4)

-

L-(+)-Diisopropyl tartrate (L-(+)-DIPT)

-

(E)-2-Buten-1-ol (Crotyl alcohol)

-

tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent

-

Anhydrous dichloromethane (CH2Cl2)

-

Powdered 4Å molecular sieves

Procedure:

-

A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (CH2Cl2) and cooled to -20 °C.

-

L-(+)-Diisopropyl tartrate (1.2 equivalents relative to Ti) is added to the solvent.

-

Titanium(IV) isopropoxide (1 equivalent) is then added to the stirred solution. The mixture is stirred for 10 minutes at -20 °C.

-

A solution of (E)-2-buten-1-ol (1 equivalent) in dichloromethane is added to the catalyst mixture.

-

tert-Butyl hydroperoxide (TBHP, 2 equivalents) is added dropwise to the reaction mixture while maintaining the temperature at -20 °C.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.

-

The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield ((2R,3R)-3-methyloxiran-2-yl)methanol.

Expected Yield: 77% Enantiomeric Excess (ee): >95%

Experimental and Logical Workflows

The synthesis and subsequent reactions of this compound can be visualized as a logical workflow, starting from the asymmetric epoxidation of its precursor to the regioselective ring-opening reactions.

The diagram above illustrates the synthetic pathway to enantiomerically enriched this compound via Sharpless epoxidation and its subsequent divergent reactivity based on the pH of the reaction medium, leading to different diol products. This highlights the molecule's role as a key intermediate from which multiple, structurally distinct products can be accessed.

References

The Advent of Chiral Epoxy Alcohols: A Technical Guide to Their Discovery and Synthesis

A cornerstone of modern stereoselective synthesis, the discovery and development of chiral epoxy alcohols have revolutionized the way chemists approach the construction of complex, enantiomerically pure molecules. This technical guide delves into the historical milestones, pivotal discoveries, and detailed synthetic methodologies that have established chiral epoxy alcohols as indispensable building blocks for researchers, scientists, and drug development professionals.

The ability to selectively produce one of two mirror-image isomers (enantiomers) of a chiral molecule is paramount in the pharmaceutical industry, as different enantiomers can exhibit vastly different biological activities. The journey to achieving this selectivity for epoxy alcohols, a versatile class of organic intermediates, is a story of ingenuity and perseverance that has culminated in powerful and predictable synthetic tools.

The Dawn of Asymmetric Epoxidation: The Sharpless-Katsuki Revolution

Prior to 1980, the synthesis of chiral compounds often resulted in racemic mixtures, containing equal amounts of both enantiomers, which then required challenging and often inefficient separation. The landscape of asymmetric synthesis was irrevocably changed with the seminal work of K. Barry Sharpless and his collaborator Tsutomu Katsuki. Their discovery of a reliable and highly enantioselective method for the epoxidation of allylic alcohols marked a watershed moment in organic chemistry.[1][2][3]

The Sharpless-Katsuki Asymmetric Epoxidation , for which Sharpless was awarded a share of the 2001 Nobel Prize in Chemistry, provided the first practical method to produce 2,3-epoxyalcohols with a high degree of stereocontrol from prochiral and chiral allylic alcohols.[4][5][6] This reaction utilizes a catalyst formed in situ from titanium tetra(isopropoxide) and a chiral dialkyl tartrate, with tert-butyl hydroperoxide (TBHP) serving as the oxidant.[2][5] A key advantage of this method is its predictable stereochemical outcome, which is determined by the chirality of the tartrate ligand used.[7]

The significance of this discovery cannot be overstated. It transformed asymmetric synthesis from a specialized area of research into a routine and indispensable tool for chemists, unlocking new possibilities for the synthesis of complex natural products and pharmaceutical agents.[4][5]

Quantitative Analysis of Asymmetric Epoxidation Methods

The following tables summarize key quantitative data for the Sharpless Asymmetric Epoxidation and other notable methods, providing a comparative overview of their efficacy.

| Method | Catalyst System | Typical Substrate | Typical Enantiomeric Excess (ee) | Year of Discovery |

| Sharpless Epoxidation | Ti(OPr-i)₄ / (+)- or (-)-Dialkyl Tartrate / TBHP | Allylic Alcohols | >90% | 1980 |

| Jacobsen-Katsuki Epoxidation | Chiral (salen)Mn(III) complexes / NaOCl | Unfunctionalized Olefins | >90% | 1990 |

| Shi Epoxidation | Chiral Ketone (fructose-derived) / Oxone | Unfunctionalized Olefins | >90% | 1996 |

Detailed Experimental Protocols

A comprehensive understanding of the experimental conditions is crucial for the successful application of these powerful synthetic methods.

General Procedure for the Sharpless-Katsuki Asymmetric Epoxidation

This protocol is a representative example for the asymmetric epoxidation of an allylic alcohol.

Materials:

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Titanium (IV) isopropoxide (Ti(OPr-i)₄)

-

(+)-Diisopropyl tartrate ((+)-DIPT) or (-)-Diisopropyl tartrate ((-)-DIPT)

-

Allylic alcohol

-

tert-Butyl hydroperoxide (TBHP) (5-6 M in decane)

-

3Å Molecular Sieves (activated powder)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -20 °C.

-

To the cooled solvent, add titanium (IV) isopropoxide (Ti(OPr-i)₄) followed by the chiral tartrate ((+)-DIPT or (-)-DIPT) via syringe. The resulting mixture is stirred for 10 minutes at -20 °C.

-

The allylic alcohol is then added to the reaction mixture.

-

tert-Butyl hydroperoxide (TBHP) is added dropwise, and the reaction is maintained at -20 °C.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water. The mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The resulting biphasic mixture is filtered through Celite®, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the chiral epoxy alcohol.

Visualizing the Logic of Asymmetric Epoxidation

The following diagrams illustrate the conceptual workflow of the Sharpless Asymmetric Epoxidation and the logical relationship for predicting the stereochemical outcome.

Evolution and Broader Impact

While the Sharpless epoxidation remains a cornerstone, the field has continued to advance. The limitation of requiring an allylic alcohol prompted the development of other powerful methods.[5] The Jacobsen-Katsuki epoxidation , employing chiral manganese-salen complexes, and the Shi epoxidation , utilizing a fructose-derived chiral ketone, have extended the scope of asymmetric epoxidation to unfunctionalized olefins.[3][8] Furthermore, biocatalytic approaches using enzymes such as lipases and epoxide hydrolases have emerged as valuable alternatives for producing enantiopure epoxides, often through kinetic resolution of racemic mixtures.[9][10][11]

The development of methods to synthesize chiral epoxy alcohols has had a profound and lasting impact on the fields of organic chemistry and drug development. These versatile intermediates are crucial starting materials for the synthesis of a vast array of complex and biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[5][12][13] The legacy of these discoveries continues to inspire the development of new and even more efficient and selective catalytic methods, pushing the boundaries of what is possible in the world of chemical synthesis.

References

- 1. The Scripps Research Institute - News and Views [scripps.edu]

- 2. organicreactions.org [organicreactions.org]

- 3. researchgate.net [researchgate.net]

- 4. Karl Barry Sharpless - Wikipedia [en.wikipedia.org]

- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 6. K.Barry Sharpless | Molecular Frontiers [molecularfrontiers.org]

- 7. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]

- 8. mdpi.com [mdpi.com]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. researchgate.net [researchgate.net]

- 11. SYNTHESIS OF ENANTIOPURE EPOXIDES THROUGH BIOCATALYTIC APPROACHES | Annual Reviews [annualreviews.org]

- 12. Synthetic applications of chiral unsaturated epoxy alcohols prepared by sharpless asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Asymmetric synthesis using (3-Methyloxiran-2-yl)methanol as a chiral building block

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methyloxiran-2-yl)methanol is a valuable and versatile chiral building block in asymmetric synthesis. Its inherent stereochemistry, coupled with the reactivity of the epoxide ring, allows for the stereospecific introduction of multiple chiral centers in a single synthetic operation. This bifunctional molecule, containing both a reactive epoxide and a primary alcohol, serves as a precursor to a wide array of complex chiral molecules, including vicinal diols and amino alcohols, which are key structural motifs in many pharmaceuticals and natural products. The regioselective and stereoselective ring-opening of the epoxide is a cornerstone of its synthetic utility, typically proceeding via an SN2 mechanism. Under basic or neutral conditions, nucleophilic attack preferentially occurs at the less sterically hindered C2 position. This application note provides a detailed overview of the synthetic applications of this compound, complete with experimental protocols and quantitative data.

Key Synthetic Applications

The primary application of this compound and its analogs in asymmetric synthesis is the stereospecific synthesis of vicinal amino alcohols. These motifs are central to the structure of numerous bioactive compounds. A prominent example is the synthesis of (-)-pseudoephedrine, a widely used decongestant. While the direct synthesis starting from this compound is not extensively documented in readily available literature, a closely related analog, (2S,3S)-3-phenyloxiran-2-ylmethanol, is employed in a highly stereospecific synthesis, demonstrating the potential of this class of chiral building blocks. The key step involves the ring-opening of an intermediate aziridine derived from the epoxy alcohol.

Another significant application lies in the synthesis of chiral 1,2-diols through nucleophilic ring-opening with oxygen-based nucleophiles. These diols are versatile intermediates that can be further elaborated into a variety of complex molecules.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and ring-opening of chiral epoxy alcohols and their derivatives.

Protocol 1: Synthesis of a Chiral Aziridine from an Epoxy Alcohol (Analogous Procedure)

This protocol describes the conversion of a chiral epoxy alcohol to the corresponding N-methylaziridine, a key intermediate in the synthesis of vicinal amino alcohols like pseudoephedrine.

Materials:

-

(2S,3S)-3-phenyloxiran-2-ylmethanol (or other suitable chiral epoxy alcohol)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Diphenylphosphoryl azide (DPPA)

-

Methylamine (CH₃NH₂) in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

Procedure:

-

Azidation: To a solution of the chiral epoxy alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous toluene at 0 °C, add diisopropyl azodicarboxylate (1.5 eq) dropwise. After stirring for 30 minutes, add diphenylphosphoryl azide (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

-

Reduction and Cyclization: Concentrate the reaction mixture under reduced pressure. Dissolve the crude azide in anhydrous THF and cool to 0 °C. Add a solution of methylamine in THF (excess) and stir at room temperature for 24 hours.

-

Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the corresponding N-methylaziridine.

Protocol 2: Nucleophilic Ring-Opening of an N-Methylaziridine with Di-tert-butyl dicarbonate and Sodium Iodide (Analogous Procedure)

This protocol details the stereospecific ring-opening of an N-methylaziridine to form a protected amino diol, a precursor to (-)-pseudoephedrine.

Materials:

-

N-methylaziridine derivative (from Protocol 1)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium iodide (NaI)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: To a solution of the N-methylaziridine derivative (1.0 eq) in dichloromethane, add di-tert-butyl dicarbonate (1.5 eq) and sodium iodide (2.0 eq).

-

Reaction Execution: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the protected amino diol.

Quantitative Data

The following table summarizes typical yields for the key transformations in the synthesis of a (-)-pseudoephedrine precursor starting from an analogous chiral epoxy alcohol.

| Step | Starting Material | Product | Reagents | Yield (%) |

| Aziridination | (2S,3S)-3-phenyloxiran-2-ylmethanol | Corresponding N-methylaziridine | PPh₃, DIAD, DPPA, CH₃NH₂ | ~70-80 |

| Ring-Opening | N-methylaziridine derivative | Protected 3-methylamino-3-phenyl-1,2-propanediol | Boc₂O, NaI | ~85-95 |

Diagrams

Logical Workflow for the Synthesis of a Vicinal Amino Alcohol

Caption: Synthetic workflow from a chiral epoxy alcohol to a protected amino diol.

Key Intermediates and Product Relationship

Caption: Synthetic utility of this compound.

Conclusion

This compound and its derivatives are powerful chiral building blocks for the asymmetric synthesis of complex molecules, particularly those containing vicinal amino alcohol and diol functionalities. The protocols and data presented, based on analogous and well-established chemical transformations, highlight the synthetic potential of this class of compounds for researchers in academia and the pharmaceutical industry. The ability to stereospecifically introduce multiple chiral centers makes these building blocks highly valuable in the development of new therapeutic agents and other functional molecules.

Application Notes: Ring-Opening Reactions of (3-methyloxiran-2-yl)methanol

Introduction

(3-methyloxiran-2-yl)methanol is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug development.[1][2] Its structure contains a strained three-membered epoxide ring and a primary alcohol, making it a valuable chiral building block for the synthesis of complex molecules.[1] The high ring strain of the epoxide moiety renders it susceptible to ring-opening by a wide array of nucleophiles, a reaction that is fundamental to its utility.[1][3] The regioselectivity and stereoselectivity of this ring-opening reaction are critical factors that chemists can manipulate to construct specific molecular architectures with defined stereochemistry.[1]

Mechanism and Regioselectivity

The outcome of the nucleophilic attack on the unsymmetrical oxirane ring of this compound is primarily dictated by the reaction conditions (acidic or basic/neutral).

-

Basic or Neutral Conditions: Under these conditions, the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks the sterically less hindered carbon atom. For this compound, the attack occurs at the C2 position (the carbon bearing the hydroxymethyl group), as the C3 position is more sterically hindered by the methyl group.[1] This results in the formation of 2-substituted-3-methyl-1,3-propanediol derivatives.

-

Acidic Conditions: In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring.[3] The reaction mechanism has characteristics of both Sₙ1 and Sₙ2 pathways.[3] The nucleophile preferentially attacks the more substituted carbon atom (C3), which can better stabilize the partial positive charge that develops in the transition state. This leads to the formation of 3-substituted-2-methyl-1,2-propanediol derivatives.

The inherent reactivity and predictable selectivity make this compound a powerful tool for introducing vicinal diol or amino alcohol functionalities, which are common motifs in pharmaceuticals and natural products.[4]

Regioselectivity of Nucleophilic Ring-Opening

Quantitative Data Summary

The following tables summarize typical outcomes for the ring-opening of 2,3-epoxy alcohols, including this compound, with common nucleophiles under different catalytic conditions. Yields and regioselectivity are highly dependent on the specific substrate, nucleophile, and reaction conditions.

Table 1: Ring-Opening with Amine Nucleophiles

| Nucleophile | Conditions | Major Product Regioisomer | Yield | Reference |

|---|---|---|---|---|

| Aniline | Acetic Acid, neat, 25°C | Attack at C3 | High | [5] |

| Indoline | Cationic Al-salen catalyst | Attack at C2 | High | [4] |

| Benzylamine | Metal-free, solvent-free | Attack at C2 | High |[5] |

Table 2: Ring-Opening with Oxygen Nucleophiles

| Nucleophile | Conditions | Major Product Regioisomer | Yield | Reference |

|---|---|---|---|---|

| H₂O | Acid catalysis (e.g., H₂SO₄) | Attack at C3 (forms 2-methylbutane-1,2,3-triol) | Good | [1] |

| H₂O | Base catalysis (e.g., NaOH) | Attack at C2 (forms 2-methylbutane-1,2,3-triol) | Good | [1] |

| Methanol | Titanium isopropoxide | Enhanced C3 selectivity | Good | [6] |

| Phenol | Mild, base-catalyzed | Attack at C2 | Good |[7] |

Experimental Protocols

Protocol 1: Base-Mediated Aminolysis (Synthesis of β-Amino Alcohol)

This protocol describes a general, metal- and solvent-free procedure for the regioselective ring-opening of this compound with an amine under basic/neutral conditions, leading to attack at the less-hindered C2 position.[5]

Materials:

-

This compound (1.0 equiv)

-

Amine nucleophile (e.g., benzylamine) (1.2 equiv)

-

Acetic acid (optional catalyst, 0.1 equiv)

-

Round-bottom flask with magnetic stir bar

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask, add this compound.

-

Add the amine nucleophile to the flask. If the reaction is slow, a catalytic amount of acetic acid can be added.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired β-amino alcohol.

General Experimental Workflow

Protocol 2: Acid-Catalyzed Hydrolysis (Synthesis of a Triol)

This protocol outlines the acid-catalyzed ring-opening of this compound using water as the nucleophile to produce 2-methylbutane-1,2,3-triol, with preferential attack at the more-substituted C3 position.[1]

Materials:

-

This compound (1.0 equiv)

-

Acetone/Water solvent mixture (e.g., 10:1)

-

Dilute sulfuric acid (e.g., 0.1 M)

-

Round-bottom flask with magnetic stir bar

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in the acetone/water solvent mixture in a round-bottom flask.

-

Cool the flask in an ice bath and begin stirring.

-

Slowly add the dilute sulfuric acid catalyst to the solution.

-

Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by adding solid sodium bicarbonate in small portions until gas evolution ceases, neutralizing the acid.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triol product.

-

Further purification can be achieved via crystallization or column chromatography if necessary.

References

- 1. This compound | 872-38-8 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. jsynthchem.com [jsynthchem.com]

Application Notes and Protocols for the Catalytic Epoxidation of Allylic Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of allylic alcohols to their corresponding epoxy alcohols is a cornerstone transformation in modern organic synthesis. These chiral epoxy alcohols are invaluable building blocks for the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and other biologically active compounds. The epoxide functionality, a strained three-membered ring, is susceptible to regioselective and stereoselective ring-opening by various nucleophiles, providing a versatile handle for the introduction of new functional groups with precise stereochemical control. This document provides detailed protocols and comparative data for the catalytic epoxidation of allylic alcohols, with a focus on asymmetric methods that deliver high enantiopurity.

Catalytic Systems for Allylic Alcohol Epoxidation

Several transition metal catalysts have been developed for the epoxidation of allylic alcohols, each with its own characteristic advantages in terms of reactivity, selectivity, and substrate scope. The most prominent among these are titanium, vanadium, and niobium-based systems.

Titanium-Catalyzed Epoxidation (Sharpless Asymmetric Epoxidation)

The Sharpless Asymmetric Epoxidation (SAE) is a highly reliable and widely used method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2] The reaction employs a catalyst generated in situ from titanium(IV) isopropoxide [Ti(OiPr)₄] and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand.[1][2] The oxidant is typically tert-butyl hydroperoxide (TBHP). A key feature of the SAE is that the facial selectivity of the epoxidation is determined by the chirality of the tartrate ligand used, allowing for predictable synthesis of either enantiomer of the epoxy alcohol product.[1]

Vanadium-Catalyzed Epoxidation

Vanadium-based catalysts are also effective for the epoxidation of allylic alcohols.[3] These systems can exhibit high diastereoselectivity, particularly with cyclic allylic alcohols.[3] Chiral ligands can be employed to induce enantioselectivity in vanadium-catalyzed epoxidations, with some protocols showing excellent results in aqueous media.[4][5]

Niobium-Catalyzed Epoxidation

Niobium complexes, particularly those with salen-type ligands, have emerged as effective catalysts for the epoxidation of allylic alcohols using hydrogen peroxide (H₂O₂) or urea-hydrogen peroxide (UHP) as the oxidant.[1] These methods are attractive from a green chemistry perspective as they utilize a more environmentally benign oxidant, producing water as the only byproduct.[1] Enantioselectivities ranging from 83% to 95% ee have been reported.[1]

Data Presentation

The following tables summarize the performance of different catalytic systems in the epoxidation of various allylic alcohols.

Table 1: Titanium-Catalyzed Sharpless Asymmetric Epoxidation of Various Allylic Alcohols

| Allylic Alcohol | Chiral Ligand | Oxidant | Yield (%) | ee (%) | Reference(s) |

| Geraniol | L-(+)-DET | TBHP | >95 | 95 | [1] |

| (E)-2-Hexen-1-ol | L-(+)-DET | TBHP | 85 | 94 | [1] |

| Allyl alcohol | D-(-)-DET | TBHP | - | 95 | [1] |

| 3-(Trimethylsilyl)prop-2-en-1-ol | L-(+)-DET | TBHP | - | 90 | [1] |

Table 2: Vanadium-Catalyzed Epoxidation of Allylic Alcohols

| Allylic Alcohol | Ligand | Oxidant | Yield (%) | ee (%) | Reference(s) |

| Cinnamyl alcohol | Acetylacetonate | TBHP | 90 (conversion) | - | [6] |

| Various Allylic Alcohols | Chiral Sulfonamide-Hydroxamic Acid | TBHP (in water) | up to 94 | up to 94 | [4][5] |

| Substituted Allylic Alcohols | Binaphthylbishydroxamic acid | TBHP | 18-95 | - | [7] |

| 2-(2,2-dimethylpropyl)allylic alcohol | α-amino acids on nanosheets | TBHP | 95 | 33-53 | [7] |

Table 3: Niobium-Catalyzed Epoxidation of Allylic Alcohols

| Allylic Alcohol | Ligand | Oxidant | ee (%) | Reference(s) |

| Various Allylic Alcohols | Salan | aq. H₂O₂ | 83-95 | [1] |

| 3-Methyl-2-buten-1-ol | - | H₂O₂ | 94 (selectivity) | [8] |

| 2-Methyl-2-propen-1-ol | - | H₂O₂ | 94 (selectivity) | [8] |

| trans-2-Hexen-1-ol | - | H₂O₂ | 93 (selectivity) | [8] |

| Crotyl alcohol | - | H₂O₂ | 81 (selectivity) | [8] |

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of Geraniol

This protocol is adapted from a literature procedure and provides a detailed method for the enantioselective epoxidation of geraniol.[9]

Materials:

-

L-(+)-diethyl tartrate ((+)-DET)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Geraniol

-

tert-Butyl hydroperoxide (TBHP, 5.0–6.0 M solution in nonane)

-

25-mL round-bottom flask

-

Magnetic stir bar

-

Septum

-

Nitrogen source

-

-23 °C bath (CCl₄/dry ice)

-

Syringes

Procedure:

-

To a 25-mL round-bottom flask, add L-(+)-diethyl tartrate (800 mg, 3.88 mmol).

-

Add a magnetic stir bar, titanium(IV) isopropoxide (960 µL, 921 mg, 3.24 mmol), and 10 mL of anhydrous dichloromethane.

-

Seal the flask with a septum and purge with nitrogen.

-

Cool the flask to -23 °C in a CCl₄/dry ice bath and stir for 5 minutes.

-

In a separate vial, dissolve geraniol (500 mg, 3.24 mmol) in 1 mL of anhydrous dichloromethane.

-

Using a syringe, add the geraniol solution to the reaction mixture.

-

Slowly add tert-butyl hydroperoxide (1.2 mL, 6.6 mmol) to the reaction mixture via syringe.

-

Allow the reaction to stir at -23 °C for 45 minutes.

-

Cap the flask and store it in a -20 °C freezer for at least 18 hours.

-

Work-up: (Details for work-up and purification, such as quenching the reaction and chromatographic separation, should be followed from the original literature source to isolate the desired 2,3-epoxygeraniol).[9]

Protocol 2: Vanadium-Catalyzed Epoxidation of Cinnamyl Alcohol

This protocol is based on a reported procedure for the vanadium-catalyzed epoxidation of cinnamyl alcohol in an ionic liquid.[6][10]

Materials:

-

trans-Cinnamyl alcohol

-

Vanadyl acetylacetonate [VO(acac)₂]

-

tert-Butyl hydroperoxide (TBHP)

-

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim][Tf₂N])

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

In a suitable reaction vessel, dissolve trans-cinnamyl alcohol in the ionic liquid [bmim][Tf₂N].

-

Add vanadyl acetylacetonate (3 mol%) to the solution.

-

Add 1.5 equivalents of tert-butyl hydroperoxide (TBHP).

-

Stir the reaction mixture at 25 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC). The reaction is reported to reach approximately 90% conversion.[6]

-

Work-up: (The original literature should be consulted for detailed work-up and purification procedures to isolate the 3-phenylglycidol product).[6][10]

Visualizations

The following diagrams illustrate the Sharpless asymmetric epoxidation catalytic cycle and a general experimental workflow for a catalytic epoxidation reaction.

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

Caption: General experimental workflow for catalytic epoxidation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vanadium-catalyzed asymmetric epoxidation of allylic alcohols in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Application of (3-Methyloxiran-2-yl)methanol in the Synthesis of Natural Products

(3-Methyloxiran-2-yl)methanol , a versatile chiral building block, serves as a crucial starting material and intermediate in the stereoselective synthesis of complex natural products. Its inherent chirality and the reactivity of the epoxide ring make it an invaluable tool for introducing stereocenters with high fidelity. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of bioactive natural products, with a focus on the total synthesis of (+)-crocacin C.

Introduction

The strategic importance of small, chiral molecules like this compound in organic synthesis cannot be overstated. The presence of both a primary alcohol and a stereodefined epoxide allows for a wide range of chemical transformations, including nucleophilic ring-opening, oxidation, reduction, and chain extension. These reactions proceed with a high degree of regio- and stereocontrol, enabling the construction of intricate molecular architectures found in many natural products.

One notable application of chiral epoxy alcohols is in the synthesis of polyketide natural products, which often feature multiple stereocenters. The iterative use of epoxy alcohol chemistry allows for the controlled assembly of the carbon backbone with the desired stereochemistry.

Case Study: Total Synthesis of (+)-Crocacin C

The cytotoxic natural product (+)-crocacin C has been the subject of several total syntheses, many of which utilize a chiral epoxy alcohol fragment to establish key stereocenters. The synthetic strategies employed by the research groups of Rizzacasa, Andrade, and Dias highlight the utility of this approach. While the specific starting material may be an allylic alcohol that is then epoxidized to a this compound derivative in situ, the core chemical transformations revolve around the stereoselective reactions of this key intermediate.

The general retrosynthetic approach involves dissecting the crocacin C molecule into key fragments, where the stereogenic centers of one fragment are derived from a chiral epoxy alcohol.

Caption: Retrosynthetic analysis of (+)-Crocacin C.

Key Synthetic Transformations

The synthesis of the polyketide fragment of (+)-crocacin C typically involves two critical steps centered around the epoxy alcohol moiety:

-

Stereoselective Epoxidation: An allylic alcohol precursor is subjected to stereoselective epoxidation to generate the desired enantiomer of the this compound derivative. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are often employed for this transformation. The stereochemistry of the resulting epoxide is directed by the chirality of the allylic alcohol.

-